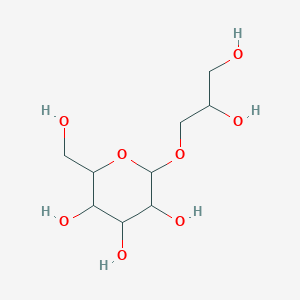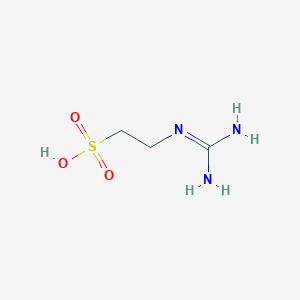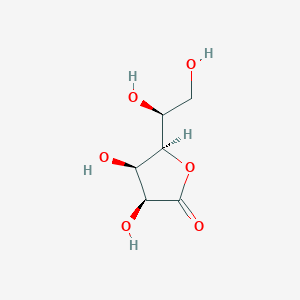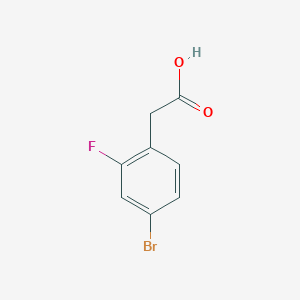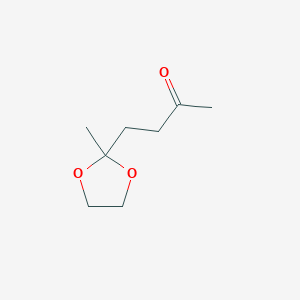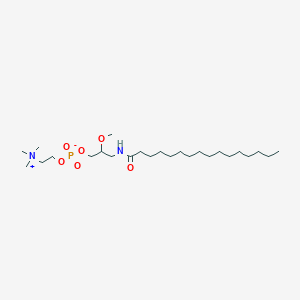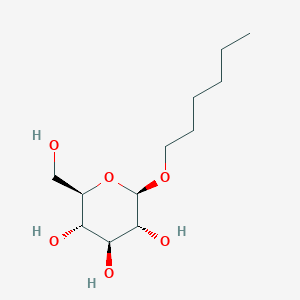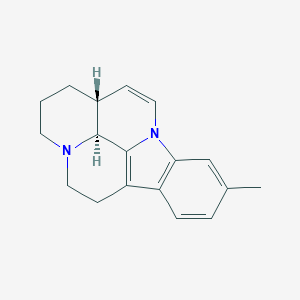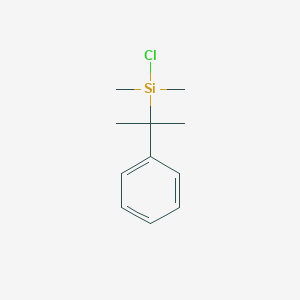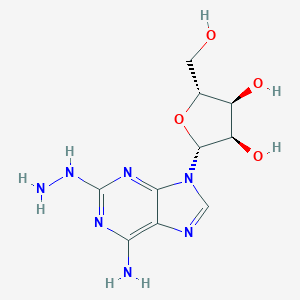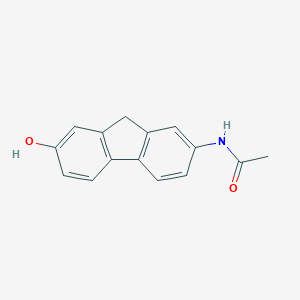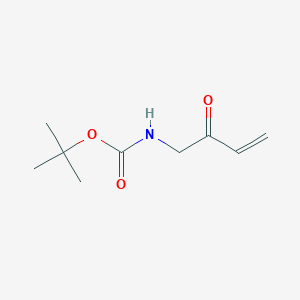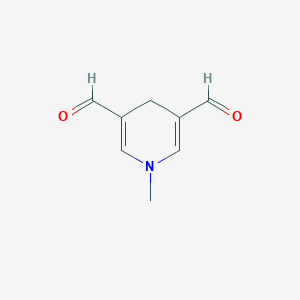
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDPDA) is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and as a building block in the development of new drugs. MDPDA is a versatile molecule that can be synthesized using a variety of methods.
Scientific Research Applications
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used in a variety of scientific research applications, including as a building block in the development of new drugs. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used to synthesize a variety of compounds, including pyridine derivatives, which have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been used in the synthesis of fluorescent dyes, which have potential applications in imaging and diagnostic techniques.
Mechanism Of Action
The mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is not well understood. However, studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer.
Biochemical And Physiological Effects
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several advantages for lab experiments, including its versatility as a building block in the development of new drugs and its potential applications in the synthesis of fluorescent dyes. However, 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. One potential future direction is the development of new drugs based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Another potential future direction is the synthesis of new fluorescent dyes based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Additionally, further research is needed to understand the mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde and its potential applications in the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be synthesized using a variety of methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of acetaldehyde with one molecule of ethyl acetoacetate and one molecule of ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Paal-Knorr reaction involves the cyclization of α,β-unsaturated ketones with ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde.
properties
CAS RN |
113737-62-5 |
|---|---|
Product Name |
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-methyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-3-7(5-10)2-8(4-9)6-11/h3-6H,2H2,1H3 |
InChI Key |
PNCONJULNSNYDQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(CC(=C1)C=O)C=O |
Canonical SMILES |
CN1C=C(CC(=C1)C=O)C=O |
synonyms |
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



